molecular formula C18H31N3O3S B1618581 Suricainide CAS No. 85053-46-9

Suricainide

Cat. No.: B1618581
CAS No.: 85053-46-9
M. Wt: 369.5 g/mol
InChI Key: OSTGVQSWUXGHKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Suricainide can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Suricainide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, amines, thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines, alcohols.

    Substitution: Alkylated or thiolated derivatives.

Scientific Research Applications

Suricainide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of suricainide involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Suricainide can be compared with other similar compounds to highlight its uniqueness:

    Lidocaine: Both this compound and lidocaine are used for their potential therapeutic effects, but this compound may have different pharmacokinetic properties and molecular targets.

    Procainamide: Similar to this compound, procainamide is used in medical research, but they differ in their chemical structure and specific applications.

    Amiodarone: While amiodarone is primarily used for its antiarrhythmic properties, this compound may have broader applications in various fields.

By comparing these compounds, researchers can better understand the unique properties and potential advantages of this compound in different scientific and industrial contexts.

Properties

CAS No.

85053-46-9

Molecular Formula

C18H31N3O3S

Molecular Weight

369.5 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea

InChI

InChI=1S/C18H31N3O3S/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22)

InChI Key

OSTGVQSWUXGHKL-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C

Canonical SMILES

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C

Origin of Product

United States

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